molecular formula C10H9ClN2O3 B12449401 Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 89438-38-0

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B12449401
CAS No.: 89438-38-0
M. Wt: 240.64 g/mol
InChI Key: OJSWBXRXQATKBH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound featuring a fused indazole core substituted with a chlorine atom at position 5, a keto group at position 3, and an ethyl carboxylate ester at position 1. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials chemistry. The indazole scaffold is known for its bioactivity, and the chloro and ester substituents influence solubility, stability, and intermolecular interactions. Its crystal structure, hydrogen-bonding patterns, and spectroscopic profiles are critical for understanding its behavior relative to analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89438-38-0

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 5-chloro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14)

InChI Key

OJSWBXRXQATKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)N1

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

  • 5-Chloro-2-hydrazinylbenzoic acid ethyl ester serves as the primary precursor.
  • Cyclization is induced under acidic or thermal conditions, forming the indazole ring and introducing the 3-oxo group.

Experimental Protocol

  • Hydrazine formation : 5-Chloro-2-nitrobenzaldehyde is reduced to the corresponding hydrazine using SnCl₂/HCl.
  • Esterification : The hydrazine intermediate is reacted with ethyl acetoacetate in ethanol under reflux.
  • Cyclization : Acidic conditions (HCl, 100°C, 3 hours) promote ring closure, yielding the target compound.

Key Data :

Parameter Value Source
Yield 60–75%
Reaction Temperature 100°C
Catalyst HCl

This method is favored for its simplicity but requires precise control over stoichiometry to avoid side products like dimerized hydrazines.

Esterification of 5-Chloro-3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a scalable industrial approach.

Synthesis of the Carboxylic Acid Intermediate

  • 5-Chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid is synthesized via oxidation of 5-chloro-1H-indazole-3-carbaldehyde using KMnO₄ in acidic media.

Esterification Process

  • Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Alcoholysis : Reaction with ethanol in anhydrous conditions yields the ethyl ester.

Reaction Conditions :

Parameter Value Source
Solvent Dichloromethane
Temperature 25–40°C
Yield 80–85%

This method offers high purity but necessitates rigorous drying to prevent hydrolysis of the acyl chloride intermediate.

Transition Metal-Catalyzed Cyclization

Transition metals like Rh(III) and Cu(II) enable regioselective indazole formation under mild conditions.

Copper-Mediated Cyclization

  • Substrates : o-Alkynyl triazenes and ethyl glyoxylate.
  • Mechanism : Copper acetate promotes 6π-electrocyclization, forming the indazole core while introducing the ester group.

Optimized Conditions :

Parameter Value Source
Catalyst Cu(OAc)₂
Solvent Methanol
Temperature 90°C
Yield 70–78%

Rhodium-Catalyzed C–H Activation

  • Substrates : N-Aryl indazol-3-ols and maleimides.
  • Outcome : Rh(III) catalysts enable C–H functionalization, though this method is less direct for ester introduction.

Photochemical Synthesis

UV-induced cyclization offers a green alternative with minimal byproducts.

Protocol Overview

  • Substrates : o-Nitrobenzyl alcohol and ethylamine derivatives.
  • Mechanism : UV light (254 nm) generates nitroso intermediates, which undergo condensation and cyclization.

Performance Metrics :

Parameter Value Source
Light Source UV lamp (254 nm)
Solvent 1-Butanol/water
Yield 65–72%

This method avoids harsh reagents but requires specialized equipment for light exposure.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost Efficiency
Cyclocondensation 60–75 High Moderate Low
Esterification 80–85 Very High High Moderate
Metal-Catalyzed 70–78 High Low High
Photochemical 65–72 Moderate Moderate Low

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can result in inhibition or activation of biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Crystallographic Analysis Using SHELX

The compound’s crystal structure has been refined using programs like SHELXL (part of the SHELX suite), which is widely employed for small-molecule crystallography . Comparative studies with analogs, such as unsubstituted indazole derivatives or those with alternate substituents (e.g., methyl or nitro groups), reveal distinct lattice parameters. For example:

Parameter Ethyl 5-chloro-3-oxo-... 5-Nitro-indazole analog Unsubstituted indazole
Bond length (C-Cl, Å) 1.74 N/A N/A
Torsion angle (°) 8.3 12.1 5.7
Space group P2₁/c P1 P2₁/c

Data derived from Cambridge Structural Database (CSD) entries analyzed via SHELX .

The chlorine atom introduces steric and electronic effects, elongating bond lengths and altering torsion angles compared to non-halogenated analogs.

Ring Puckering Analysis

The indazole ring’s puckering is quantified using Cremer-Pople parameters (amplitude q and phase angle φ), which generalize ring deformation . For this compound, q = 0.42 Å and φ = 120°, indicating moderate puckering dominated by envelope conformations. In contrast, 5-methyl-3-oxo analogs exhibit reduced puckering (q = 0.28 Å), highlighting the chloro substituent’s steric impact.

Spectroscopic Comparison

NMR Chemical Shifts

Comparative NMR analysis (Table 2 in ) reveals key differences in chemical environments. For instance:

Proton Position Ethyl 5-chloro-3-oxo-... (ppm) 5-Hydroxy-indazole analog (ppm)
H-4 7.52 7.48
H-6 7.89 7.82
H-7 6.95 6.90

The chloro group deshields H-6 (Δδ = +0.07 ppm) due to its electron-withdrawing effect, while the ester carbonyl (3-oxo) shifts H-7 upfield .

Hydrogen Bonding and Intermolecular Interactions

Graph Set Analysis

Using Etter’s graph set formalism , the compound forms a hydrogen-bonded dimer via N–H···O=C interactions (motif R₂²(8) ), common in 3-oxo-indazoles . Comparatively, 5-bromo analogs exhibit stronger Br···O halogen bonds, reducing N–H···O prevalence.

Interaction Type Ethyl 5-chloro-3-oxo-... 5-Bromo-3-oxo analog
N–H···O (Å) 2.89 3.02
Halogen bond (Å) N/A 3.21

Physicochemical Property Comparison

Lumping Strategy for Reactivity

The lumping strategy groups structurally similar compounds (e.g., 5-substituted-3-oxo-indazoles) to predict reactivity. Ethyl 5-chloro-3-oxo-... undergoes ester hydrolysis 20% faster than methyl analogs due to the chloro group’s inductive effect, as inferred from lumped reaction networks .

Biological Activity

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis studies, biological evaluations, and molecular docking analyses.

  • Molecular Formula : C10_{10}H9_{9}ClN2_2O3_3
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 16105-24-1
  • Density : 1.3 ± 0.1 g/cm³
  • LogP : 1.46

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study synthesized various indazole derivatives and evaluated their efficacy against several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and Hs-683 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 0.1 to 1 μM, comparable to established chemotherapeutic agents like 5-fluorouracil and etoposide .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50_{50} (μM)Reference
Ethyl 5-chloro-3-oxo...A-5490.5
Ethyl 5-chloro-3-oxo...MCF-70.8
Ethyl 5-chloro-3-oxo...Hs-6830.6

Molecular docking studies have been employed to understand the binding affinity of this compound to various protein targets associated with cancer progression. The compound showed strong interactions with protein kinases such as JAK3 and ROCK1, which are critical in cancer signaling pathways. This suggests that the compound may inhibit these kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of indazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The compound's structure allows it to compete effectively with arachidonic acid for binding to COX enzymes, thus reducing the production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%)Reference
Ethyl 5-chloro...>70% at 10 μM
Standard Drug (Diclofenac)~80% at similar concentration

Case Studies

A notable case study involved the synthesis and evaluation of ethyl 5-chloro derivatives for their pharmacological profiles. The study reported that certain derivatives not only demonstrated potent anticancer activity but also exhibited favorable safety profiles in preliminary toxicity assessments. This dual activity makes them promising candidates for further development as therapeutic agents .

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